![molecular formula C7H6F3NO3S B128149 5-Methylpyridin-2-YL trifluoromethanesulfonate CAS No. 154447-03-7](/img/structure/B128149.png)
5-Methylpyridin-2-YL trifluoromethanesulfonate
Overview
Description
5-Methylpyridin-2-YL trifluoromethanesulfonate, also known as 2-Trifluoromethanesulfonyloxy-5-methylpyridine, is a chemical compound . Its molecular formula is C7H6F3NO3S .
Molecular Structure Analysis
The molecular weight of 5-Methylpyridin-2-YL trifluoromethanesulfonate is 241.18 . Its SMILES string representation is Cc1ccc(OS(=O)(=O)C(F)(F)F)nc1 .Physical And Chemical Properties Analysis
5-Methylpyridin-2-YL trifluoromethanesulfonate is a solid . Its molecular weight is 241.18 .Scientific Research Applications
Catalysis and Synthesis :
- Trifluoromethanesulfonic (triflic) acid, closely related to 5-Methylpyridin-2-yl trifluoromethanesulfonate, is an excellent catalyst for inducing cyclisations to form pyrrolidines and polycyclic systems (Haskins & Knight, 2002).
- Ytterbium (III) trifluoromethanesulfonate, another related compound, demonstrates catalytic activity in the Friedel–Crafts acylation of 1-methylpyrrole in ionic liquid, showing potential in ketone formation (Su, Wu, & Su, 2005).
- Scandium trifluoromethanesulfonate, a Lewis acid catalyst, shows remarkable activity in the acylation of alcohols and esterification processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Material Science and Chemistry :
- Research on single-molecule magnets constructed from cyanometalates includes the use of divalent transition-metal trifluoromethanesulfonates, indicating potential applications in magnetic materials (Li, Parkin, Wang, Yee, Prosvirin, & Holmes, 2005).
- The synthesis of naucléfine and related alkaloids involves the reaction of lithio derivatives with trifluoromethanesulfonate, highlighting its role in organic synthesis (Repke, Jahangir, Clark, Nelson, & Maclean, 1989).
Pharmaceutical and Medicinal Chemistry :
- A study on 5-Lipoxygenase-activating protein (FLAP) inhibitors mentions compounds with a 5-methylpyridin-2-ylmethoxy group, which is structurally similar to 5-Methylpyridin-2-yl trifluoromethanesulfonate, highlighting its relevance in the development of pharmaceuticals (Stock et al., 2011).
properties
IUPAC Name |
(5-methylpyridin-2-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-2-3-6(11-4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULKVMJKTKNACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571886 | |
Record name | 5-Methylpyridin-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridin-2-YL trifluoromethanesulfonate | |
CAS RN |
154447-03-7 | |
Record name | 5-Methylpyridin-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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